molecular formula C9H10BrNO2 B11868312 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one

Cat. No.: B11868312
M. Wt: 244.08 g/mol
InChI Key: LNIQPZBKGFMIDE-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom, a hydroxyl group, and two methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one typically involves the bromination of 4-hydroxy-2,6-dimethylpyridine followed by the introduction of an ethanone group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Safety measures are also implemented to handle the hazardous nature of bromine and other reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine group can result in an amino derivative .

Scientific Research Applications

1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.

    2-Bromo-1-(pyridin-3-yl)ethan-1-one: Lacks the hydroxyl and methyl groups present in 1-(5-Bromo-4-hydroxy-2,6-dimethylpyridin-3-yl)ethan-1-one.

    1-(6-Bromo-2-hydroxynaphthalen-1-yl)ethan-1-one: Contains a naphthalene ring instead of a pyridine ring.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the pyridine ring enhances its reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-acetyl-5-bromo-2,6-dimethyl-1H-pyridin-4-one

InChI

InChI=1S/C9H10BrNO2/c1-4-7(6(3)12)9(13)8(10)5(2)11-4/h1-3H3,(H,11,13)

InChI Key

LNIQPZBKGFMIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1)C)Br)C(=O)C

Origin of Product

United States

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